Isoxazol-5-amine

Beschreibung

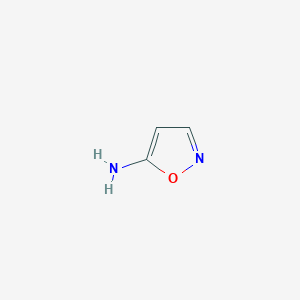

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,2-oxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c4-3-1-2-5-6-3/h1-2H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXWZYXUKABJAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2074532 | |

| Record name | 5-Isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14678-05-8 | |

| Record name | 5-Isoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-05-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoxazol-5-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014678058 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Isoxazolamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2074532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isoxazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.186 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Isoxazol-5-amine: A Technical Guide for Researchers

For immediate release:

This technical guide provides an in-depth overview of the primary synthetic routes to isoxazol-5-amine, a crucial heterocyclic scaffold in medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visual representations of synthetic pathways. Isoxazol-5-amines are recognized for their diverse biological activities, including fungicidal, bactericidal, and antihelmintic properties.[1][2]

Core Synthetic Strategies

The synthesis of isoxazol-5-amines is predominantly achieved through two highly effective methods: the [3+2] cycloaddition of nitrile oxides with α-cyanoenamines and the cyclization of β-ketonitriles with hydroxylamine. Both strategies offer distinct advantages in terms of regioselectivity and efficiency.

Method 1: [3+2] Cycloaddition of Nitrile Oxides with α-Cyanoenamines

The 1,3-dipolar cycloaddition of in situ generated nitrile oxides with α-cyanoenamines stands as a robust and highly regioselective method for the synthesis of 5-aminoisoxazoles.[1][2] This reaction proceeds through an intermediate isoxazoline which spontaneously eliminates hydrogen cyanide to yield the aromatic 5-aminoisoxazole product.[1] The α-cyanoenamines effectively act as synthetic equivalents of aminoacetylenes.[1]

Experimental Protocols

Protocol 1.1: Synthesis of α-Cyanoenamine Precursors

The synthesis of the requisite α-cyanoenamine can be achieved through the reaction of α-chloroacetaldehyde with a secondary amine, followed by treatment with potassium cyanide.[1][2]

-

Materials:

-

Chloroacetaldehyde (50% aqueous solution)

-

Secondary amine (e.g., morpholine, piperidine)

-

Potassium cyanide (KCN)

-

Triethylamine

-

Diethyl ether

-

-

Procedure:

-

In a round-bottom flask, combine a 50% aqueous solution of chloroacetaldehyde (0.25 mol) and the selected secondary amine (0.25 mol).

-

Stir the mixture vigorously at room temperature for 2 hours.

-

Slowly add an aqueous solution of potassium cyanide (0.30 mol) to the reaction mixture.

-

Follow with the dropwise addition of triethylamine.

-

Extract the product with diethyl ether.

-

Purify the crude product by distillation to obtain the α-cyanoenamine.[2][3]

-

Protocol 1.2: One-Pot Synthesis of 5-Aminoisoxazoles via [3+2] Cycloaddition

The cycloaddition is typically performed as a one-pot procedure in toluene at room temperature. The critical step is the in situ generation of the nitrile oxide, which can be accomplished through several methods.

Method A: Nitrile Oxide Generation from Hydroxamoyl Chlorides

This method involves the dehydrohalogenation of a hydroxamoyl chloride using a base like triethylamine.[1]

-

Reactants:

-

α-Cyanoenamine

-

Appropriate hydroxamoyl chloride (e.g., p-chlorobenzohydroxamoyl chloride)

-

Triethylamine

-

Toluene

-

-

Procedure:

-

Dissolve the α-cyanoenamine (2 mmol) and the hydroxamoyl chloride (2 mmol) in dry toluene (20 mL) in a flame-dried, two-neck round-bottom flask under a nitrogen atmosphere.

-

Cool the flask in an ice bath.

-

Add triethylamine to the mixture to facilitate the in situ generation of the nitrile oxide.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the solvent under reduced pressure.

-

Recrystallize the resulting oil from an appropriate solvent to yield the pure 5-aminoisoxazole.[2]

-

Method B: Nitrile Oxide Generation from Primary Nitroalkanes (Mukaiyama Method)

This approach utilizes the dehydration of a primary nitroalkane in the presence of phenylisocyanate and a base.[3]

-

Reactants:

-

α-Cyanoenamine

-

Primary nitroalkane (e.g., nitroethane)

-

Phenylisocyanate

-

Triethylamine

-

Toluene

-

-

Procedure:

-

Combine the α-cyanoenamine, primary nitroalkane, phenylisocyanate, and triethylamine in toluene.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

Upon completion, cool the reaction mixture and proceed with standard workup and purification procedures.

-

Method C: Nitrile Oxide Generation from Nitromethane

A specific case of the Mukaiyama method, where nitromethane is used as the precursor. This method often requires heating.[3]

-

Reactants:

-

α-Cyanoenamine

-

Nitromethane

-

Phenylisocyanate

-

Triethylamine

-

Toluene

-

-

Procedure:

-

Combine the α-cyanoenamine, nitromethane, phenylisocyanate, and triethylamine in toluene.

-

Stir the mixture at room temperature for 12 hours.

-

Heat the mixture to reflux and maintain for an additional 12 hours.

-

Cool the reaction and proceed with purification.

-

Quantitative Data

The yield of the [3+2] cycloaddition reaction is highly dependent on the method used for nitrile oxide generation.

| Nitrile Oxide Generation Method | Reactants | Yield (%) | Reference |

| From Hydroxamoyl Chlorides (A) | p-Chlorobenzohydroxamoyl chloride, α-cyanoenamines | 70 - 95 | [3] |

| Mukaiyama Method (B) | Primary nitroalkanes (e.g., nitroethane), α-cyanoenamines | 70 - 95 | [3] |

| From Nitromethane (C) | Nitromethane, α-cyanoenamines | 58 - 65 | [3] |

Workflow Diagram

Caption: Workflow for the synthesis of this compound via [3+2] cycloaddition.

Method 2: Synthesis from β-Ketonitriles

Another important route to isoxazol-5-amines involves the reaction of readily available β-ketonitriles with hydroxylamine. This method is particularly useful for the preparation of a variety of substituted isoxazole-5-amines.

Experimental Protocol

-

Reactants:

-

β-Ketonitrile

-

Hydroxylamine

-

15% Aqueous Sodium Hydroxide (NaOH) solution

-

-

Procedure:

-

Dissolve the β-ketonitrile in a 15% aqueous NaOH solution.

-

Add hydroxylamine to the solution.

-

Heat the mixture at reflux for 14 hours.

-

After cooling, neutralize the reaction mixture to precipitate the product.

-

Filter and purify the solid product, typically by recrystallization.

-

Quantitative Data

Logical Relationship Diagram

Caption: Synthesis of this compound from β-ketonitriles.

Conclusion

The synthesis of this compound can be effectively achieved through several reliable methods. The [3+2] cycloaddition of nitrile oxides with α-cyanoenamines offers high regioselectivity and good to excellent yields, with multiple options for the in situ generation of the nitrile oxide intermediate. The reaction of β-ketonitriles with hydroxylamine provides a straightforward alternative for accessing this important heterocyclic motif. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability requirements. This guide provides the necessary foundational information for researchers to embark on the synthesis of this compound derivatives for applications in drug discovery and development.

References

An In-depth Technical Guide on the Structure Elucidation of Isoxazol-5-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and data integral to the structural elucidation of isoxazol-5-amine. This compound is a significant heterocyclic compound, and a thorough understanding of its structure is paramount for its application in medicinal chemistry and drug development. This document details the spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Furthermore, it addresses the potential tautomerism of this compound and outlines the experimental and computational protocols necessary for its complete structural verification. All quantitative data is summarized in structured tables, and key experimental workflows and molecular relationships are visualized using Graphviz diagrams.

Introduction

This compound (CAS No. 14678-05-8), a five-membered aromatic heterocycle containing both nitrogen and oxygen, serves as a valuable scaffold in the synthesis of a wide array of biologically active molecules. Its structural features, including hydrogen bond donors and acceptors, and its aromatic nature, make it a key building block in the design of novel therapeutic agents. Accurate structural elucidation is the cornerstone of understanding its chemical reactivity, and intermolecular interactions, and for conducting structure-activity relationship (SAR) studies. This guide presents a systematic approach to confirming the molecular structure of this compound through modern analytical techniques.

Spectroscopic Data and Analysis

Spectroscopic analysis is fundamental to the structural elucidation of organic molecules. The following sections present the expected and reported data from key spectroscopic techniques for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound [1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.75 | d | 1H | H3 (CH) |

| ~6.5 (broad) | s | 2H | -NH₂ (amino) |

| ~5.42 | d | 1H | H4 (CH) |

Solvent: DMSO-d6; Reference: TMS

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~173 | C5 |

| ~159 | C3 |

| ~85 | C4 |

Note: Experimental ¹³C NMR data for the parent this compound is not widely published. The values presented are predicted based on spectral data of closely related derivatives and general principles of isoxazole chemistry.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: FT-IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3200 | Strong, Broad | N-H stretching (asymmetric and symmetric) of the primary amine |

| 1650 - 1620 | Strong | N-H bending (scissoring) of the primary amine |

| 1600 - 1550 | Medium | C=N stretching of the isoxazole ring |

| 1480 - 1400 | Medium | C=C stretching of the isoxazole ring |

| 1150 - 1050 | Strong | C-O stretching of the isoxazole ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and formula.

Table 4: Mass Spectrometry Data for this compound [2]

| m/z Ratio | Relative Intensity | Assignment |

| 84 | ~100% | [M]⁺ (Molecular Ion) |

| 41 | ~97% | Fragment Ion |

| 44 | ~76% | Fragment Ion |

| 29 | ~66% | Fragment Ion |

| 40 | ~66% | Fragment Ion |

Tautomerism in this compound

Aminoisoxazoles have the potential to exist in tautomeric forms. For this compound, a key equilibrium to consider is that between the amine form and the imine form (isoxazol-5(4H)-imine).

Caption: Tautomeric equilibrium between this compound and isoxazol-5(4H)-imine.

While the amine tautomer is generally considered the more stable form for 5-aminoisoxazoles, the exact equilibrium can be influenced by factors such as solvent polarity and temperature. Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the relative stabilities of these tautomers.[3][4]

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6) in a 5 mm NMR tube. Ensure the sample is completely dissolved.

-

¹H NMR Acquisition:

-

Use a 300 MHz or higher field NMR spectrometer.

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to approximately 12 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to approximately 200-220 ppm.

-

Use a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire several thousand scans to achieve an adequate signal-to-noise ratio.

-

-

Data Processing: Process the raw data (Free Induction Decay) using appropriate NMR software. This includes Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method):

-

Grind 1-2 mg of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[5][6]

-

Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[5][6]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

-

-

Data Processing: The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Instrumentation and Data Acquisition:

-

Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 column).[9]

-

Inject 1 µL of the sample solution into the GC inlet.

-

Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C).

-

The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV.[9]

-

Acquire mass spectra over a relevant m/z range (e.g., 35-300 amu).

-

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum and compare it to library data for confirmation.[9]

Logical Workflow for Structure Elucidation

The process of elucidating the structure of a compound like this compound follows a logical progression of analytical techniques.

Caption: Logical workflow for the structure elucidation of this compound.

Conclusion

The structural elucidation of this compound is achieved through a synergistic application of NMR spectroscopy, FT-IR spectroscopy, and mass spectrometry. While ¹H NMR, FT-IR, and MS data are available and confirm the primary structure, a complete characterization would be further strengthened by experimental ¹³C NMR data and a dedicated computational and experimental investigation into its tautomeric equilibrium. Although no crystal structure for the parent compound is currently available, the collective spectroscopic evidence provides a robust confirmation of the chemical structure of this compound, enabling its confident use in research and development.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Experimental and theoretical study on structure-tautomerism among edaravone, isoxazolone, and their heterocycles derivatives as antioxidants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. jascoinc.com [jascoinc.com]

- 7. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]

- 8. Sample preparation GC-MS [scioninstruments.com]

- 9. oudacademia.com [oudacademia.com]

Spectroscopic Profile of Isoxazol-5-amine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for isoxazol-5-amine, a key heterocyclic compound with significant potential in medicinal chemistry and drug development. The document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering a consolidated resource for the characterization of this molecule.

Core Spectroscopic Data

The structural elucidation of this compound is fundamentally reliant on a combination of spectroscopic techniques. This guide summarizes the key data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), presenting them in a structured format for ease of reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~5.1 | Doublet | ~2.1 | H4 |

| ~8.0 | Doublet | ~2.1 | H3 |

| ~4.5 | Broad Singlet | - | NH₂ |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~170 | C5 |

| ~150 | C3 |

| ~75 | C4 |

Solvent: Not specified in available data

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Strong, Broad | N-H Stretch (Amine) |

| 1640-1620 | Medium | C=N Stretch (Isoxazole ring) |

| 1550-1530 | Medium | N-H Bend (Amine) |

| 1450-1430 | Medium | C=C Stretch (Isoxazole ring) |

| 1150-1130 | Medium | C-O Stretch (Isoxazole ring) |

Sample Preparation: KBr disc

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 84 | 100 | [M]⁺ (Molecular Ion) |

| 55 | ~40 | [M-CHO]⁺ |

| 43 | ~35 | [C₂H₃N]⁺ |

| 41 | ~97 | [C₃H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

The following sections detail the methodologies for the acquisition of the spectroscopic data presented above.

Synthesis of this compound

A common synthetic route to this compound involves the reaction of propynonitrile with hydroxylamine hydrochloride.[1]

Materials:

-

Propynonitrile

-

Hydroxylamine hydrochloride

-

10% aqueous sodium hydroxide

-

Methanol

-

Ethyl acetate

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

Propynonitrile (1.0 eq) is mixed with hydroxylamine hydrochloride (1.0 eq), 10% aqueous sodium hydroxide (1.0 eq), and methanol.[1]

-

The reaction mixture is stirred at 30 °C for 12 hours.[1]

-

Upon completion, the reaction mixture is extracted with ethyl acetate.[1]

-

The combined organic phases are dried over anhydrous magnesium sulfate and concentrated under reduced pressure.[1]

-

The crude product is purified by silica gel column chromatography using ethyl acetate as the eluent to yield this compound as a solid.[1]

NMR Spectroscopy

¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher spectrometer.

Sample Preparation: Approximately 5-10 mg of purified this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃).

¹H NMR Acquisition: Standard proton NMR spectra are acquired to observe chemical shifts, coupling constants, and signal integrations.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired to identify the chemical shifts of the unique carbon atoms in the molecule.

Infrared (IR) Spectroscopy

FTIR spectra are recorded on a standard FTIR spectrometer.

Sample Preparation: A small amount of this compound is finely ground with dry potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Acquisition: The KBr pellet is placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer equipped with an electron ionization (EI) source.

Sample Introduction: The sample is introduced into the ion source, typically via a direct insertion probe or through a gas chromatograph (GC) for volatile samples.

Ionization and Analysis: The sample is ionized using a standard electron energy of 70 eV. The resulting fragments are then separated by the mass analyzer based on their mass-to-charge ratio (m/z) to generate the mass spectrum.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

An In-Depth Technical Guide to the Physical Properties of 5-Aminoisoxazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Aminoisoxazole is a heterocyclic amine containing an isoxazole ring substituted with an amino group. The isoxazole scaffold is a prominent feature in a variety of biologically active compounds and approved pharmaceuticals, highlighting its importance in medicinal chemistry.[1] Derivatives of 5-aminoisoxazole are recognized as important intermediates in the synthesis of various therapeutic agents, including sulfisoxazoles. This technical guide provides a comprehensive overview of the known and predicted physical properties of 5-aminoisoxazole, detailed experimental protocols for their determination, and a summary of its spectral characteristics. Due to a lack of extensive experimental data for 5-aminoisoxazole itself, this guide also includes data for structurally similar compounds to provide a valuable reference for researchers.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-aminoisoxazole is presented below. It is important to note that while some experimental data is available, many of the listed properties are computed.

Table 1: General and Computed Physical Properties of 5-Aminoisoxazole [2]

| Property | Value | Source |

| Molecular Formula | C₃H₄N₂O | PubChem[2] |

| Molecular Weight | 84.08 g/mol | PubChem[2] |

| IUPAC Name | 1,2-oxazol-5-amine | PubChem[2] |

| CAS Number | 14678-05-8 | PubChem[2] |

| Topological Polar Surface Area | 52.1 Ų | PubChem (Computed)[2] |

| Hydrogen Bond Donor Count | 1 | PubChem (Computed)[2] |

| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[2] |

| XLogP3-AA | 0 | PubChem (Computed)[2] |

| Complexity | 48.1 | PubChem (Computed)[2] |

Table 2: Physical Properties of Structurally Related Isoxazole Derivatives

| Compound | Melting Point (°C) | Boiling Point (°C) | Solubility | Reference |

| 3-Amino-5-methylisoxazole | 59-61 | 183.6 (rough estimate) | Soluble in DMSO (55 mg/mL) | [3][4][5] |

| 5-Amino-3,4-dimethylisoxazole | 120-122 | Not available | Not available | [6] |

| 3-Aminoisoxazole | Not applicable (liquid at room temp.) | 226-228 | Not available | [7] |

Experimental Protocols

This section provides detailed methodologies for the experimental determination of key physical properties of 5-aminoisoxazole.

Workflow for Physical Property Determination

Caption: General experimental workflow for the synthesis, purification, and characterization of 5-aminoisoxazole.

Melting Point Determination[1]

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of purified 5-aminoisoxazole is packed into a capillary tube.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature range from the appearance of the first liquid drop to the complete melting of the solid is recorded as the melting point.

-

Boiling Point Determination[1]

-

Apparatus: Thiele tube or micro boiling point apparatus.

-

Procedure (Micro Method):

-

A small amount of the liquid sample is placed in a small-diameter test tube.

-

A capillary tube, sealed at one end, is placed open-end-down into the liquid.

-

The assembly is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

-

As the liquid is heated, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

-

Solubility Determination (Shake-Flask Method)[8]

-

Objective: To determine the equilibrium solubility of 5-aminoisoxazole in various solvents (e.g., water, ethanol, DMSO).

-

Procedure:

-

An excess amount of solid 5-aminoisoxazole is added to a known volume of the solvent in a sealed flask.

-

The flask is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

The suspension is filtered to remove undissolved solid.

-

The concentration of 5-aminoisoxazole in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

-

pKa Determination (Potentiometric Titration)

-

Objective: To determine the acid dissociation constant (pKa) of the amino group of 5-aminoisoxazole.

-

Procedure:

-

A known concentration of 5-aminoisoxazole is dissolved in water.

-

The solution is titrated with a standardized solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant.

-

A titration curve (pH vs. volume of titrant) is plotted.

-

The pKa is determined from the pH at the half-equivalence point.

-

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of 5-aminoisoxazole.

Table 3: Spectral Data for 5-Aminoisoxazole

| Technique | Data Highlights | Source |

| ¹H NMR | Spectra available in DMSO-d₆. | [8] |

| ¹³C NMR | Spectra available. | [9] |

| GC-MS | Major peaks at m/z 84 (M+), 41, 44, 29, 40. | PubChem[2] |

| FTIR | KBr wafer spectrum available. | PubChem[2] |

Experimental Protocols for Spectroscopic Analysis[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300 or 400 MHz).

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak.

-

-

Mass Spectrometry (MS):

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

-

Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight and fragmentation pattern.

-

Biological Context and Drug Development Implications

The isoxazole ring is a key structural motif in many pharmaceuticals due to its favorable metabolic stability and ability to participate in hydrogen bonding. While specific signaling pathways for 5-aminoisoxazole are not extensively detailed, isoxazole derivatives have been shown to modulate various biological targets, including AMPA receptors.[2] The amino group on the 5-position provides a crucial handle for further chemical modifications, making 5-aminoisoxazole a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[6] The physical properties outlined in this guide, particularly solubility and pKa, are critical parameters that influence the pharmacokinetic and pharmacodynamic profiles of any drug candidate derived from this scaffold.

Conclusion

This technical guide provides a consolidated resource on the physical properties of 5-aminoisoxazole for researchers and professionals in the field of drug development. While there is a notable lack of experimentally determined data for some key physical properties of the parent compound, the provided information on related structures, coupled with detailed experimental protocols, offers a solid foundation for further investigation. A thorough understanding and experimental determination of these properties are essential for the successful design and development of novel therapeutics based on the 5-aminoisoxazole scaffold.

References

- 1. A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics - RSC Advances (RSC Publishing) DOI:10.1039/C6RA02365G [pubs.rsc.org]

- 2. 5-Aminoisoxazole | C3H4N2O | CID 84591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Amino-5-methylisoxazole | C4H6N2O | CID 66172 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Aminoisoxazole 95 1750-42-1 [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. benchchem.com [benchchem.com]

- 9. 5-Amino-1,2-oxazole-4-carbonitrile | C4H3N3O | CID 312128 - PubChem [pubchem.ncbi.nlm.nih.gov]

"isoxazol-5-amine derivatives synthesis"

An In-depth Technical Guide to the Synthesis of Isoxazol-5-amine Derivatives

Introduction

Isoxazole derivatives are a significant class of five-membered heterocyclic compounds that feature prominently in medicinal chemistry and drug development. Their versatile biological activities include anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4] Among these, this compound derivatives represent a crucial scaffold, serving as key intermediates and pharmacophores in the synthesis of various bioactive molecules. This technical guide provides a comprehensive overview of the core synthetic strategies for preparing this compound derivatives, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams to support researchers and drug development professionals.

Core Synthetic Strategies

The construction of the this compound core can be achieved through several reliable synthetic routes. The most prevalent and effective methods involve the cyclocondensation of β-ketonitriles with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with α-cyanoenamines.

Cyclocondensation of β-Ketonitriles with Hydroxylamine

A primary and straightforward method for synthesizing 3-substituted isoxazol-5-amines involves the reaction of readily available β-ketonitriles with hydroxylamine.[4][5] The reaction proceeds under basic conditions, where hydroxylamine attacks the ketone carbonyl, followed by intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

1,3-Dipolar Cycloaddition of Nitrile Oxides and α-Cyanoenamines

This method provides a regioselective route to variously substituted 5-aminoisoxazoles.[6] It involves the [3+2] cycloaddition reaction between a nitrile oxide, often generated in situ, and an α-cyanoenamine. The nitrile oxide acts as the 1,3-dipole, reacting with the double bond of the enamine (the dipolarophile) to form the isoxazole ring directly. This approach is valuable for creating diverse substitution patterns on the final molecule.[6]

From Thiocarbamoylcyanoacetates and Hydroxylamine

Another effective route involves the reaction of ethyl arylthiocarbamoylcyanoacetates with hydroxylamine. This method proceeds under reflux conditions in aqueous ethanol and provides a synthetically useful pathway to obtaining 5-aminoisoxazoles in good yields.[7]

Data Presentation: Synthesis of this compound Derivatives

The following tables summarize quantitative data for representative synthetic methods, highlighting reaction conditions and yields.

Table 1: Synthesis of 3-(4-Chlorophenyl)-5-morpholino-isoxazole via 1,3-Dipolar Cycloaddition[6]

| Starting Material 1 (Nitrile Oxide Precursor) | Starting Material 2 (Enamine) | Method for Nitrile Oxide Generation | Solvent | Yield (%) |

| p-Chlorobenzohydroximoyl chloride | 2-morpholinoacrylonitrile | Dehydrohalogenation (Et₃N) | Toluene | 75 |

Table 2: Synthesis of Substituted 5-Aminoisoxazoles from β-Ketonitriles[5]

| Starting β-Ketonitrile | Reagents | Conditions | Product Structure |

| Generic R-COCH₂CN | Hydroxylamine, 15% aq. NaOH | Reflux, 14 hours | 3-R-isoxazol-5-amine |

Note: Specific yield data for this general method requires consultation of the primary literature for individual substrates.

Experimental Protocols

Protocol 1: General Synthesis of 3-Substituted Isoxazol-5-amines from β-Ketonitriles

This protocol is based on the method described by Krasavin et al.[5]

Materials:

-

β-Ketonitrile (1.0 equiv)

-

Hydroxylamine (e.g., hydroxylamine hydrochloride)

-

15% aqueous Sodium Hydroxide (NaOH) solution

Procedure:

-

A mixture of the β-ketonitrile and hydroxylamine is prepared in a 15% aqueous NaOH solution.

-

The reaction mixture is heated to reflux.

-

The reaction is maintained at reflux for approximately 14 hours, with progress monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The mixture is neutralized with a suitable acid (e.g., HCl) to precipitate the product.

-

The solid product is collected by filtration, washed with cold water, and dried to afford the 3-substituted this compound.

-

Further purification can be achieved by recrystallization from an appropriate solvent if necessary.

Protocol 2: Synthesis of 5-Aminoisoxazoles via 1,3-Dipolar Cycloaddition

This protocol is adapted from the procedure for synthesizing 1-[3-(4-Chlorophenyl)-isoxazol-5-yl)morpholine.[6]

Step 2a: Synthesis of α-Cyanoenamine (2-morpholinoacrylonitrile) Materials:

-

Chloroacetaldehyde

-

Potassium Cyanide (KCN)

-

Morpholine

-

Triethylamine (Et₃N)

Procedure:

-

To a stirred solution of chloroacetaldehyde, add an aqueous solution of potassium cyanide slowly.

-

Add morpholine to the mixture, followed by the dropwise addition of triethylamine.

-

The resulting solid is filtered off and recrystallized from cyclohexane to yield the α-cyanoenamine.

Step 2b: 1,3-Dipolar Cycloaddition Materials:

-

p-Chlorobenzohydroximoyl chloride (nitrile oxide precursor, 1.0 equiv)

-

2-morpholinoacrylonitrile (α-cyanoenamine, 1.0 equiv)

-

Triethylamine (Et₃N, 1.0 equiv)

-

Toluene (solvent)

Procedure:

-

Dissolve the p-chlorobenzohydroximoyl chloride and 2-morpholinoacrylonitrile in toluene.

-

Add triethylamine dropwise to the solution at room temperature. This generates the nitrile oxide in situ.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed.

-

After the reaction is complete, filter the mixture to remove triethylammonium chloride salt.

-

Remove the solvent (toluene) from the filtrate under reduced pressure.

-

The resulting crude product is purified, typically by recrystallization from a suitable solvent (e.g., diethyl ether), to yield the pure 5-aminoisoxazole derivative.

Mandatory Visualizations

References

- 1. mdpi.com [mdpi.com]

- 2. preprints.org [preprints.org]

- 3. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose[v1] | Preprints.org [preprints.org]

- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]

- 6. One Step Regioselective Synthesis of 5-Aminoisoxazoles from Nitrile Oxides and α-Cyanoenamines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Diverse Biological Activities of Isoxazole Compounds: A Technical Guide for Drug Discovery Professionals

Introduction

Isoxazole, a five-membered aromatic heterocyclic compound containing adjacent oxygen and nitrogen atoms, serves as a pivotal scaffold in medicinal chemistry.[1][2] The unique electronic properties and structural versatility of the isoxazole ring allow for its incorporation into a wide array of molecular architectures, leading to compounds with enhanced physicochemical properties and diverse biological activities.[3][4] This has made isoxazole derivatives attractive candidates in drug discovery, with applications spanning oncology, infectious diseases, and inflammatory conditions.[5][6] Numerous therapeutic agents rely on the isoxazole moiety for their pharmacological effects, including the COX-2 inhibitor Valdecoxib and the antirheumatic drug Leflunomide.[1][7] This technical guide provides an in-depth overview of the significant biological activities of isoxazole compounds, focusing on their mechanisms of action, supported by quantitative data and detailed experimental protocols.

Anticancer Activity

Isoxazole derivatives have emerged as a prominent class of anticancer agents, exhibiting efficacy against various solid and hematological tumors through diverse mechanisms of action.[8][9]

Mechanisms of Anticancer Action

The anticancer effects of isoxazole compounds are often attributed to their ability to interact with key cellular targets involved in cancer progression.

-

Enzyme and Protein Inhibition: A primary mechanism is the inhibition of proteins crucial for oncogenesis.[9] Many isoxazole-based compounds function as potent inhibitors of Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes numerous client proteins required for tumor cell growth and survival.[9] Inhibition of HSP90 leads to the degradation of these client proteins, ultimately triggering apoptosis.[10] Other targeted enzymes include tubulin, topoisomerases, histone deacetylases (HDACs), and aromatase.[8][11] For instance, certain derivatives disrupt tubulin polymerization, a critical process for cell division, leading to mitotic arrest and cell death.[9]

-

Induction of Apoptosis: Many isoxazole derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis.[8] This can be achieved by modulating various signaling pathways, including the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins like the Bcl-2 family.[7]

-

Signaling Pathway Modulation: Isoxazole compounds can interfere with intracellular signaling pathways that are often dysregulated in cancer.[12] They have been shown to disrupt pathways involving cell-surface receptors and downstream effectors that control cell proliferation, migration, and survival.[8][12]

The diagram below illustrates the mechanism of action for isoxazole-based HSP90 inhibitors. By binding to HSP90, the inhibitor prevents the proper folding and stabilization of oncogenic client proteins, leading to their degradation via the ubiquitin-proteasome pathway and subsequent induction of apoptosis.

Caption: HSP90 inhibition by an isoxazole compound disrupts client protein stability, leading to apoptosis.

Quantitative Data: Anticancer Activity

The cytotoxic and antiproliferative activities of various isoxazole derivatives have been quantified against numerous cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of a compound's potency.

| Compound Class | Cancer Cell Line | Activity | IC₅₀ Value | Reference |

| Isoxazole-Chalcone Hybrid | DU145 (Prostate) | Cytotoxic | 0.96 µM | [13] |

| Dihydropyrazole from Isoxazole-Chalcone | Prostate Cancer Cells | Anticancer | 2 ± 1 µg/mL | [14] |

| Dihydropyrazole from Isoxazole-Chalcone | Prostate Cancer Cells | Anticancer | 4 ± 1 µg/mL | [14] |

| 3,5-Disubstituted Isoxazole | U87 (Glioblastoma) | Antiproliferative | 42.8 µM | [15] |

| 3,5-Disubstituted Isoxazole | U87 (Glioblastoma) | Antiproliferative | 61.4 µM | [15] |

| 3,5-Disubstituted Isoxazole | U87 (Glioblastoma) | Antiproliferative | 67.6 µM | [15] |

| Isoxazole-Pyrazole Heterodimer | A-549, MCF-7, etc. | Growth Inhibition | 19.19 - 25.87 µM | [13] |

| 3,4-Isoxazolediamide | Various solid tumors | Antiproliferative | Low nanomolar range | [9] |

Antimicrobial Activity

Isoxazole derivatives exhibit a broad spectrum of antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1][16] This activity is a cornerstone of their therapeutic relevance, with isoxazolyl penicillins like Cloxacillin and Flucloxacillin being mainstays in treating bacterial infections.[17][18]

Mechanisms of Antimicrobial Action

The antimicrobial effects of isoxazoles are diverse. Bacteriostatic agents typically inhibit essential metabolic pathways or protein synthesis, thereby preventing microbial growth.[19] Bactericidal agents, conversely, often target the structural integrity of the microorganism, such as the cell wall or membrane, leading to cell death.[19] The specific mechanism is highly dependent on the substitution pattern of the isoxazole ring and the nature of the target microorganism.[1] For example, the presence of methoxy, dimethyl amino, or bromine groups on the phenyl rings attached to the isoxazole core has been shown to enhance antibacterial activity.[1]

Quantitative Data: Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the primary quantitative measure for antimicrobial efficacy, representing the lowest concentration of a compound that prevents visible microbial growth.

| Compound Class | Microorganism | Activity | MIC Value | Reference |

| Hispolon-Isoxazole Derivative | Mycobacterium tuberculosis H37Rv | Anti-tuberculosis | 1.6 µg/mL | [15] |

| Isoxazole-Acridone Derivative | E. coli | Antibacterial | 22.39 µg/mL | [1] |

| Isoxazole-Acridone Derivative | E. coli | Antibacterial | 22.41 µg/mL | [1] |

| Isoxazoline Derivative | B. cereus | Antibacterial | 31.25 µg/mL | [16] |

| Isoxazoline Derivative | B. subtilis | Antibacterial | 62.5 µg/mL | [16] |

| Dihydropyrazole from Isoxazole-Chalcone | Fungal strains | Antifungal (IC₅₀) | 2 ± 1 µg/mL | [14] |

Anti-inflammatory and Immunomodulatory Activity

Isoxazole derivatives are well-documented for their potent anti-inflammatory and immunomodulatory properties.[20][21] This is exemplified by drugs like Leflunomide, used in treating rheumatoid arthritis, and Valdecoxib, a selective COX-2 inhibitor.[1][2]

Mechanisms of Action

-

Enzyme Inhibition: A key anti-inflammatory mechanism is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is induced during inflammation and is responsible for the synthesis of prostaglandins.[20][22] Some derivatives also inhibit the 5-lipoxygenase (5-LOX) pathway, reducing the production of leukotrienes.[20][22]

-

Cytokine Modulation: Isoxazole compounds can modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (e.g., IL-1β, IL-6).[7][21]

-

Inhibition of Cell Proliferation: Some derivatives demonstrate immunosuppressive effects by inhibiting the proliferation of immune cells like peripheral blood mononuclear cells (PBMCs).[1][7] This action can be mediated by inducing apoptosis in activated immune cells.[7]

The diagram below depicts how an isoxazole derivative can suppress inflammation by inhibiting the NF-κB signaling pathway, a central regulator of inflammatory gene expression, including cytokines like TNF-α and IL-6.

Caption: Isoxazole derivatives can inhibit the IKK complex, preventing NF-κB activation and suppressing inflammation.

Quantitative Data: Anti-inflammatory Activity

The anti-inflammatory potential is often measured by the ability to inhibit key enzymes or reduce inflammatory markers.

| Compound Class | Assay | Potency | Reference |

| Indole-linked Isoxazole | Carrageenan-induced paw edema | 77.42% reduction | [22] |

| 3-phenyl-5-furan Isoxazole | COX-2 Inhibition | Selective inhibition noted | [22] |

| Isoxazole Derivative | 5-LOX Inhibition | IC₅₀ = 3.67 µM | [22] |

| 5-amino-N'-...-carbohydrazide | LPS-induced TNF-α production | Dose-dependent inhibition | [1] |

Key Experimental Protocols

Reproducible and standardized protocols are essential for evaluating the biological activity of novel compounds. Below are methodologies for key assays commonly cited in isoxazole research.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10]

Caption: Standard workflow for assessing cell viability and cytotoxicity using the MTT assay.

-

Cell Seeding: Plate cancer cells in a 96-well plate at an optimal density (typically between 1,000 to 100,000 cells per well) and incubate for 24 hours to allow for cell attachment.[10]

-

Compound Treatment: Prepare serial dilutions of the isoxazole compounds. Treat the cells with these various concentrations, including a vehicle control (e.g., DMSO). Incubate for a specified duration, such as 24, 48, or 72 hours.[10]

-

MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to a purple formazan product.[10]

-

Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[10]

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a spectrophotometer at a wavelength of approximately 570 nm.[10]

-

Data Analysis: The intensity of the purple color is directly proportional to the number of living cells. Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value.[10]

Antimicrobial Susceptibility: Broth Microdilution

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10]

-

Serial Dilutions: In a 96-well microtiter plate, prepare a series of twofold dilutions of the isoxazole compound in a suitable liquid growth medium (e.g., Mueller-Hinton broth).[10]

-

Inoculation: Add a standardized suspension of the test microorganism (adjusted to a specific turbidity, e.g., 0.5 McFarland standard) to each well.[10]

-

Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) and for a sufficient duration (e.g., 18-24 hours).[10]

-

MIC Determination: The MIC is identified as the lowest concentration of the compound at which no visible turbidity (i.e., microbial growth) is observed in the well.[10]

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema

This is a widely used and reliable in vivo model to screen compounds for acute anti-inflammatory activity.[10]

-

Animal Acclimatization: Acclimate rats to the laboratory conditions for a suitable period.

-

Compound Administration: Administer the isoxazole test compound orally or via intraperitoneal injection to the test group of animals. A control group receives the vehicle, and a standard group receives a known anti-inflammatory drug (e.g., Indomethacin).[23]

-

Induction of Edema: After a set time (e.g., 1 hour), inject a small volume of carrageenan solution (a phlogistic agent) into the sub-plantar region of one hind paw of each rat.

-

Measurement of Edema: Measure the volume of the injected paw at regular intervals (e.g., 1, 2, and 4 hours) post-carrageenan injection using a plethysmometer.[22]

-

Data Analysis: Calculate the percentage inhibition of edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[22][23]

Conclusion and Future Perspectives

The isoxazole scaffold is a validated and highly versatile pharmacophore in modern drug discovery.[3][4] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, and anti-inflammatory effects.[5] The ability to readily modify the isoxazole ring allows for fine-tuning of pharmacological properties, enhancing potency and selectivity while minimizing toxicity.[1][2] Future research will likely focus on the development of multi-targeted therapies, where a single isoxazole-based molecule can modulate several disease-relevant pathways simultaneously.[3] Furthermore, the application of computational methods and quantitative structure-activity relationship (QSAR) studies will continue to guide the rational design of new isoxazole compounds with improved therapeutic profiles, solidifying their role in addressing unmet medical needs.[23]

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]

- 10. benchchem.com [benchchem.com]

- 11. tandfonline.com [tandfonline.com]

- 12. espublisher.com [espublisher.com]

- 13. mdpi.com [mdpi.com]

- 14. Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives | MDPI [mdpi.com]

- 15. Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. ijcrt.org [ijcrt.org]

- 18. researchgate.net [researchgate.net]

- 19. ijrrjournal.com [ijrrjournal.com]

- 20. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]

- 23. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

The Isoxazole Ring: A Comprehensive Technical Guide to its Reactivity for Researchers and Drug Development Professionals

Introduction: The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its prevalence in numerous FDA-approved drugs and biologically active compounds underscores the importance of understanding its chemical reactivity.[3][4] This guide provides an in-depth exploration of the isoxazole ring's reactivity, focusing on electrophilic and nucleophilic substitutions, ring-opening reactions, and photochemical transformations. The content is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms.

The isoxazole ring exhibits aromatic character, yet the inherent weakness of the N-O bond makes it susceptible to cleavage under various conditions, a feature that is both a challenge and a synthetic opportunity.[1][5] This duality in its nature—aromatic stability and latent instability—renders the isoxazole moiety a versatile building block in organic synthesis. The reactivity of the ring and its substituents are intricately linked, allowing for a wide range of chemical modifications.

Electrophilic Aromatic Substitution

The isoxazole ring can undergo electrophilic aromatic substitution, with the C4 position being the most susceptible to attack. This regioselectivity is attributed to the electronic distribution within the ring.[5][6]

Nitration

Nitration of isoxazoles typically occurs at the C4 position. For instance, the nitration of 3,5-dimethylisoxazole yields the 4-nitro derivative in high yield.[7]

Table 1: Nitration of Substituted Isoxazoles [7]

| Isoxazole Derivative | Nitrating Agent | Product | Yield (%) |

| Isoxazole | Method A | 2-Nitroisoxazole | 73 |

| 5-Methylisoxazole | Method A | 5-Methyl-3-nitroisoxazole | 64 |

| 3,5-Dimethylisoxazole | Method A | 3,5-Dimethyl-4-nitroisoxazole | 72 |

| 3,5-Dimethylisoxazole | Tetramethylammonium nitrate in triflic anhydride | 3,5-Dimethyl-4-nitroisoxazole | 96 |

Method A refers to nitration with a mixture of concentrated nitric acid and concentrated sulfuric acid.

Experimental Protocol: General Procedure for Aromatic Nitration [8][9]

Caution: This reaction is exothermic and involves the use of strong acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

-

In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add concentrated sulfuric acid.

-

In a separate flask, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio by volume) and cool it in the ice bath.

-

Slowly add the nitrating mixture dropwise to the cooled solution of the isoxazole derivative in sulfuric acid, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for a specified time, monitoring the progress by thin-layer chromatography (TLC).

-

Carefully pour the reaction mixture over crushed ice and water.

-

Collect the precipitated product by vacuum filtration and wash with cold water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified nitroisoxazole.

Diagram 1: Mechanism of Electrophilic Nitration at C4

Caption: Mechanism of electrophilic nitration of the isoxazole ring at the C4 position.

Nucleophilic Substitution

While less common than electrophilic substitution on the unsubstituted ring, nucleophilic aromatic substitution (SNAr) can occur, particularly when the isoxazole ring is activated by strong electron-withdrawing groups.

Substitution of Nitro Groups

The nitro group at the C5 position of the isoxazole ring can be displaced by various nucleophiles. This reaction provides a powerful method for the functionalization of the isoxazole core.

Table 2: Nucleophilic Aromatic Substitution of 3-substituted-5-nitroisoxazoles

| 3-Substituent | Nucleophile | Product | Yield (%) |

| CO₂Et | Piperidine | 3-CO₂Et-5-piperidinylisoxazole | 95 |

| CO₂Et | Morpholine | 3-CO₂Et-5-morpholinylisoxazole | 98 |

| CONHPh | Piperidine | 3-CONHPh-5-piperidinylisoxazole | 92 |

| CONHPh | Morpholine | 3-CONHPh-5-morpholinylisoxazole | 96 |

| CN | Piperidine | 3-CN-5-piperidinylisoxazole | 85 |

(Data synthesized from trends described in the literature, specific yields may vary based on reaction conditions)

Diagram 2: Mechanism of Nucleophilic Aromatic Substitution (SNAr)

References

- 1. researchgate.net [researchgate.net]

- 2. nanobioletters.com [nanobioletters.com]

- 3. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 6. reddit.com [reddit.com]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. chm.uri.edu [chm.uri.edu]

- 9. m.youtube.com [m.youtube.com]

The Synthesis of Isoxazoles: A Technical Guide to its Historical Core

A comprehensive overview for researchers, scientists, and drug development professionals on the foundational synthetic strategies for constructing the isoxazole ring, a privileged scaffold in medicinal chemistry.

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the development of numerous pharmaceuticals and agrochemicals. Its unique electronic properties and ability to act as a versatile pharmacophore have driven decades of research into its synthesis. This technical guide delves into the historical core of isoxazole synthesis, providing a detailed examination of the two primary classical methodologies: the condensation of 1,3-dicarbonyl compounds with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.

A Journey Through Time: The Genesis of Isoxazole Synthesis

The story of isoxazole synthesis begins in the late 19th and early 20th centuries. The initial groundwork was laid by the German chemist Ludwig Claisen. In 1891, Claisen reported the synthesis of an isoxazole derivative, and in 1903, he successfully synthesized the parent isoxazole from propargylaldehyde acetal. This early work involved the reaction of 1,3-dicarbonyl compounds or their synthetic equivalents with hydroxylamine, a reaction now often categorized as a variation of the Paal-Knorr synthesis. This method provided a straightforward entry into the isoxazole ring system and remains a fundamental strategy.

A paradigm shift in heterocyclic chemistry occurred in the 1960s with the extensive work of another German chemist, Rolf Huisgen.[1] He meticulously investigated and conceptualized the field of 1,3-dipolar cycloaddition reactions, a powerful class of reactions for constructing five-membered rings.[1][2] The Huisgen 1,3-dipolar cycloaddition, specifically the reaction of a nitrile oxide with an alkyne, offered a highly versatile and regioselective route to isoxazoles, significantly expanding the synthetic chemist's toolkit.[1] These two classical approaches, born from the ingenuity of Claisen and Huisgen, form the bedrock of isoxazole synthesis, with numerous modern adaptations building upon their foundational principles.

Classical Synthesis Methodologies: A Detailed Examination

The two pillars of classical isoxazole synthesis are the reaction of 1,3-dicarbonyls with hydroxylamine and the 1,3-dipolar cycloaddition of nitrile oxides and alkynes. Both methods offer distinct advantages and have been extensively developed over the years.

Condensation of 1,3-Dicarbonyl Compounds with Hydroxylamine (Claisen/Paal-Knorr Synthesis)

This method represents the earliest approach to isoxazole synthesis and is a variant of the more general Paal-Knorr synthesis for five-membered heterocycles.[3] It involves the acid- or base-catalyzed condensation of a 1,3-dicarbonyl compound with hydroxylamine, followed by cyclization and dehydration to afford the isoxazole ring.

The mechanism proceeds through the initial formation of an oxime at one of the carbonyl groups, followed by an intramolecular nucleophilic attack of the oxime's hydroxyl group onto the second carbonyl. Subsequent dehydration then leads to the aromatic isoxazole ring.

This protocol is a representative example of the Claisen/Paal-Knorr synthesis.

Materials:

-

Acetylacetone (1,3-pentanedione)

-

Hydroxylamine hydrochloride

-

Sodium acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, dissolve hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) in a minimal amount of water.

-

To this solution, add a solution of acetylacetone (1.0 eq) in ethanol.

-

The reaction mixture is then heated at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The resulting aqueous residue is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

-

Purification by distillation or column chromatography affords pure 3,5-dimethylisoxazole.

The following table summarizes representative yields for the synthesis of various 3,5-disubstituted isoxazoles using the 1,3-dicarbonyl condensation method.

| R¹ | R² | Reaction Conditions | Yield (%) |

| CH₃ | CH₃ | NH₂OH·HCl, NaOAc, EtOH, reflux, 3h | 85-95 |

| Ph | CH₃ | NH₂OH·HCl, NaOAc, EtOH, reflux, 4h | 80-90 |

| Ph | Ph | NH₂OH·HCl, NaOH, EtOH, reflux, 6h | 75-85 |

| OEt | CH₃ | NH₂OH·HCl, Pyridine, EtOH, reflux, 5h | 70-80 |

Table 1: Representative yields for the synthesis of 3,5-disubstituted isoxazoles via condensation of 1,3-dicarbonyl compounds with hydroxylamine.

Huisgen 1,3-Dipolar Cycloaddition

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for the synthesis of five-membered heterocycles, including isoxazoles.[1] This reaction involves the [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile).[1]

The reaction is generally considered to be a concerted pericyclic process where the π-systems of the nitrile oxide and the alkyne interact in a single transition state to form the isoxazole ring. The regioselectivity of the reaction (i.e., the formation of 3,5-disubstituted vs. 3,4-disubstituted isoxazoles) is influenced by both electronic and steric factors of the substituents on the nitrile oxide and the alkyne.

This protocol describes a common method for the in-situ generation of the nitrile oxide from an aldoxime followed by cycloaddition.

Materials:

-

Benzaldoxime

-

N-Chlorosuccinimide (NCS)

-

Propyne (or a suitable precursor)

-

Triethylamine (Et₃N)

-

Anhydrous solvent (e.g., THF, CH₂Cl₂)

Procedure:

-

To a stirred solution of benzaldoxime (1.0 eq) in an anhydrous solvent at 0 °C, add N-chlorosuccinimide (1.1 eq) portion-wise. The formation of the intermediate hydroximoyl chloride can be monitored by TLC.

-

After the formation of the hydroximoyl chloride is complete, add the alkyne (propyne, 1.2 eq).

-

Slowly add triethylamine (1.5 eq) to the reaction mixture at 0 °C. The triethylamine facilitates the in-situ generation of benzonitrile oxide via dehydrochlorination.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, then dried over anhydrous Na₂SO₄.

-

After removal of the solvent under reduced pressure, the crude product is purified by column chromatography to yield 3-phenyl-5-methylisoxazole.

The following table provides examples of yields for the synthesis of various 3,5-disubstituted isoxazoles via the Huisgen 1,3-dipolar cycloaddition.

| R¹ (from Nitrile Oxide) | R² (from Alkyne) | Reaction Conditions | Yield (%) |

| Ph | CH₃ | NCS, Et₃N, THF, 0 °C to rt, 18h | 80-90 |

| 4-MeO-Ph | Ph | NCS, Et₃N, CH₂Cl₂, rt, 24h | 75-85 |

| 4-Cl-Ph | H | Chloramine-T, EtOH, reflux, 6h | 70-80 |

| Et | CO₂Et | NaOCl, CH₂Cl₂, rt, 12h | 65-75 |

Table 2: Representative yields for the synthesis of 3,5-disubstituted isoxazoles via Huisgen 1,3-dipolar cycloaddition.

Modern Perspectives and Conclusion

While the classical methods of Claisen and Huisgen remain highly relevant, the field of isoxazole synthesis has continued to evolve. Modern approaches often focus on improving efficiency, regioselectivity, and sustainability. These include the development of various catalytic systems (e.g., copper, ruthenium, gold) to promote cycloaddition reactions under milder conditions and with greater control over the product's regiochemistry.[4][5][6] Furthermore, one-pot multi-component reactions and green chemistry approaches utilizing alternative solvents or energy sources like microwave irradiation are gaining prominence.

References

- 1. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isoxazole synthesis [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for Isoxazol-5-amine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

The isoxazol-5-amine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its versatile biological activities and presence in numerous pharmacologically active compounds.[1][2] Its unique electronic properties and ability to participate in key hydrogen bonding interactions make it an attractive core for the design of novel therapeutic agents.[3] These application notes provide an overview of the diverse applications of this compound derivatives, detailed experimental protocols for their synthesis and biological evaluation, and visualizations of their engagement with key signaling pathways.

Diverse Biological Activities of the this compound Scaffold

Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them valuable starting points for drug discovery programs across various therapeutic areas.[4][5]

Anticancer Activity: Isoxazole-containing compounds have shown significant potential as anticancer agents by targeting various mechanisms, including the induction of apoptosis, inhibition of tubulin polymerization, and modulation of key signaling pathways involved in cancer cell proliferation and survival.[4][5][6]

Kinase Inhibition: The this compound core serves as a versatile scaffold for the development of potent and selective kinase inhibitors.[3] These compounds have been shown to target kinases such as c-Jun N-terminal kinase (JNK) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are implicated in inflammation and angiogenesis, respectively.[1][7]

Enzyme Inhibition: Beyond kinases, this compound derivatives have been explored as inhibitors of other enzyme classes, such as cyclooxygenases (COX) and 5-lipoxygenase (5-LOX), which are key targets in inflammatory diseases.[8][9]

Quantitative Biological Data

The following tables summarize the quantitative biological data for representative this compound derivatives across different biological targets.

Table 1: Anticancer Activity of Isoxazole-Carboxamide Derivatives [10]

| Compound ID | Substituent (R) | Cell Line | IC50 (µg/mL) |

| 1a | 4-(tert-butyl)phenyl | HeLa | 39.80 |

| 1d | 3,4-dimethoxyphenyl | HeLa | 15.48 |

| 1d | 3,4-dimethoxyphenyl | Hep3B | ~23 |

| 1e | 2,5-dimethoxyphenyl | Hep3B | ~23 |

Table 2: Kinase Inhibitory Activity of Isoxazole Derivatives [1][7]

| Compound ID | Target Kinase | IC50 (nM) |

| 2a | JNK3 | 7 |

| 2b | p38 | 4 |

| 3a | VEGFR2 | 25.7 |

| 3b | VEGFR2 | 28.2 |

| Sorafenib | VEGFR2 | 28.1 |

Table 3: Enzyme Inhibitory Activity of Isoxazole Derivatives [8][9][11]

| Compound ID | Target Enzyme | IC50 (µM) |

| 4a | COX-2 | - |

| 4b | 5-LOX | 8.47 |

| 4c | 5-LOX | 10.48 |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, characterization, and biological evaluation of this compound derivatives.

Protocol 1: General Synthesis of 3,5-Disubstituted Isoxazol-5-amines[12]

This protocol describes a general method for the synthesis of 3,5-disubstituted isoxazoles, which can be precursors to or derived from isoxazol-5-amines.

Materials:

-

Appropriate chloroxime

-

Substituted alkyne (e.g., methyl propiolate)

-

Base (e.g., Sodium bicarbonate or Triethylamine)

-

Anhydrous solvent (e.g., Ethyl acetate, Dichloromethane, Tetrahydrofuran)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

In a round-bottom flask, dissolve the chloroxime (1.0 eq) in the chosen anhydrous solvent.

-

Add the substituted alkyne (1.0-1.2 eq) to the solution.

-

Add the base (2.0 eq) portion-wise to the reaction mixture at 0 °C or room temperature.

-

Stir the reaction mixture at room temperature overnight, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).

Protocol 2: General Purification of this compound Derivatives

This protocol outlines a general procedure for the purification of basic heterocyclic compounds like isoxazol-5-amines.

Materials:

-

Crude this compound derivative

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., dichloromethane, methanol, triethylamine)

-

Rotary evaporator

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or dichloromethane) and pack a chromatography column.

-

Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent.

-

Load the dissolved sample onto the top of the silica gel column.

-

Elute the column with a solvent system of increasing polarity. For basic compounds, it is often beneficial to add a small percentage of a basic modifier like triethylamine (0.1-1%) to the eluent to prevent tailing. A common gradient is from pure dichloromethane to a mixture of dichloromethane and methanol.

-

Collect fractions and monitor them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound derivative.

Protocol 3: Characterization of this compound Derivatives[13][14][15]

This protocol describes standard analytical techniques for the structural confirmation of synthesized compounds.

Instrumentation:

-

Nuclear Magnetic Resonance (NMR) Spectrometer (¹H and ¹³C NMR)

-

Mass Spectrometer (MS)

-

Infrared (IR) Spectrometer

Procedure:

-

NMR Spectroscopy: Dissolve a small sample of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Record ¹H and ¹³C NMR spectra to confirm the presence of characteristic protons and carbons of the this compound scaffold and its substituents.

-

Mass Spectrometry: Analyze a sample of the purified compound by mass spectrometry (e.g., ESI, CI) to determine its molecular weight and confirm its elemental composition through high-resolution mass spectrometry (HRMS).

-